molecular formula C16H14N2O B5852884 5-Methyl-1,2-diphenylpyrazol-3-one CAS No. 52128-85-5

5-Methyl-1,2-diphenylpyrazol-3-one

Cat. No.: B5852884
CAS No.: 52128-85-5
M. Wt: 250.29 g/mol
InChI Key: CUKIVZPMDBQMFQ-UHFFFAOYSA-N
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Description

5-Methyl-1,2-diphenylpyrazol-3-one is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,2-diphenylpyrazol-3-one typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of Nano-ZnO as a catalyst to achieve a regioselective synthesis . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar condensation techniques. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,2-diphenylpyrazol-3-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 5-Methyl-1,2-diphenylpyrazol-3-one is primarily related to its ability to interact with various molecular targets. It acts as an antioxidant, scavenging free radicals and reducing oxidative stress . This property is particularly useful in the treatment of conditions associated with oxidative damage, such as neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1,2-diphenylpyrazol-3-one stands out due to its unique structural features and versatile reactivity

Properties

IUPAC Name

5-methyl-1,2-diphenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-13-12-16(19)18(15-10-6-3-7-11-15)17(13)14-8-4-2-5-9-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKIVZPMDBQMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031507
Record name 5-Methyl-1,2-diphenylpyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52128-85-5
Record name 5-Methyl-1,2-diphenylpyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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